molecular formula C11H9F2N5O2S B2639578 (E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one CAS No. 327088-90-4

(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B2639578
CAS No.: 327088-90-4
M. Wt: 313.28
InChI Key: FQUMLUZPOPJDJP-CNHKJKLMSA-N
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Description

(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a complex organic compound featuring a difluoromethylthio group attached to a phenyl ring, which is further connected to a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Difluoromethylthio Phenyl Intermediate:

    Hydrazone Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazono group.

    Cyclization and Functionalization: The final step involves cyclization to form the pyrimidinone ring, followed by functionalization to introduce the hydroxy and imino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations .

Biology and Medicine

The difluoromethylthio group is known for its bioisosteric properties, making this compound a potential candidate for drug development. It can mimic biological molecules and interact with biological targets, potentially leading to new therapeutic agents .

Industry

In material science, the compound’s unique electronic properties can be exploited in the development of new materials with specific electronic or optical characteristics .

Properties

IUPAC Name

6-amino-5-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O2S/c12-10(13)21-6-3-1-5(2-4-6)17-18-7-8(14)15-11(20)16-9(7)19/h1-4,10H,(H4,14,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHPTFHOHIKECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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